Cas no 120759-67-3 (1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione)
![1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione structure](https://ja.kuujia.com/scimg/cas/120759-67-3x500.png)
1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione 化学的及び物理的性質
名前と識別子
-
- 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione
- 1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol
- DTXSID801172260
- 120759-67-3
- EN300-764149
- STL323905
- AKOS017849178
-
- インチ: InChI=1S/C9H11N3S/c1-6(2)12-8-3-4-10-5-7(8)11-9(12)13/h3-6H,1-2H3,(H,11,13)
- InChIKey: HGLZOSYEDKTHPA-UHFFFAOYSA-N
- ほほえんだ: CC(C)N1C2=C(C=NC=C2)NC1=S
計算された属性
- せいみつぶんしりょう: 193.06736854g/mol
- どういたいしつりょう: 193.06736854g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 60.2Ų
1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-764149-0.1g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 0.1g |
$741.0 | 2025-03-22 | |
Enamine | EN300-764149-0.05g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 0.05g |
$707.0 | 2025-03-22 | |
Enamine | EN300-764149-0.5g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 0.5g |
$809.0 | 2025-03-22 | |
Enamine | EN300-764149-0.25g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 0.25g |
$774.0 | 2025-03-22 | |
Enamine | EN300-764149-5.0g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 5.0g |
$2443.0 | 2025-03-22 | |
Enamine | EN300-764149-10.0g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 10.0g |
$3622.0 | 2025-03-22 | |
Enamine | EN300-764149-1.0g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 1.0g |
$842.0 | 2025-03-22 | |
Enamine | EN300-764149-2.5g |
1-(propan-2-yl)-1H-imidazo[4,5-c]pyridine-2-thiol |
120759-67-3 | 95.0% | 2.5g |
$1650.0 | 2025-03-22 |
1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione 関連文献
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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8. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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S. Ahmed Chem. Commun., 2009, 6421-6423
1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thioneに関する追加情報
Professional Introduction to 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione (CAS No: 120759-67-3)
1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 120759-67-3, belongs to the imidazopyridine class of molecules, which are known for their broad spectrum of biological activities. The presence of a thione group in its structure contributes to its reactivity and potential applications in drug discovery and development.
The chemical structure of 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione consists of a fused imidazole and pyridine ring system, with a thione group at the 2-position. This arrangement facilitates various interactions with biological targets, making it a promising candidate for further investigation. The (1-methylethyl) substituent at the 1-position adds steric bulk, which can influence the compound's binding affinity and selectivity.
In recent years, there has been growing interest in imidazopyridine derivatives due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that these compounds can exhibit inhibitory activity against enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases. The thione group in 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione is particularly noteworthy, as it can participate in sulfur-nitrogen interactions that are crucial for binding to biological targets.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. Researchers have leveraged the structural flexibility of imidazopyridines to develop novel molecules with improved pharmacokinetic properties. For instance, modifications at the 3-position of the pyridine ring can enhance solubility and metabolic stability, while alterations at the imidazole ring can fine-tune binding interactions. These insights have been instrumental in optimizing 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione for therapeutic applications.
Recent advancements in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular docking studies have been employed to predict how 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione interacts with target proteins. These simulations have provided valuable insights into its binding mode and have guided the design of more potent derivatives. Additionally, virtual screening techniques have identified novel analogs with enhanced biological activity.
The synthesis of 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione presents both challenges and opportunities. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent developments in catalytic methods have simplified some synthetic steps, making it more feasible to produce this compound on a larger scale. These advancements are critical for advancing preclinical studies and eventual clinical trials.
Preclinical studies have begun to explore the therapeutic potential of 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione in various disease models. Initial findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Furthermore, its ability to interact with DNA-binding proteins has raised interest in its potential as an anticancer agent. These preliminary results underscore the need for further investigation into its mechanisms of action.
The future direction of research on 1,3-dihydro-1-(1-methylethyl)-2H-Imidazo[4,5-c]pyridine-2-thione will likely focus on optimizing its pharmacological properties and exploring new therapeutic applications. Combination therapies involving this compound with other drugs may also be investigated to enhance efficacy and reduce side effects. As our understanding of biological pathways continues to expand, so too will the opportunities for leveraging imidazopyridine derivatives like this one.
In conclusion, 120759-67-3 represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development. With continued advancements in synthetic chemistry and computational methods, 120759673 is poised to play a crucial role in addressing unmet medical needs.
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